Bactobolin hydrochloride
CAS No.: 73543-68-7
Cat. No.: VC18870336
Molecular Formula: C14H21Cl3N2O6
Molecular Weight: 419.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73543-68-7 |
|---|---|
| Molecular Formula | C14H21Cl3N2O6 |
| Molecular Weight | 419.7 g/mol |
| IUPAC Name | N-[(3S,4S,4aS,5S,6S)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide;hydrochloride |
| Standard InChI | InChI=1S/C14H20Cl2N2O6.ClH/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16;/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22);1H/t4?,6-,8+,9+,10-,14-;/m0./s1 |
| Standard InChI Key | AKPKWIDQDYLTIW-ULHAZQLPSA-N |
| Isomeric SMILES | CC(C(=O)N[C@H]1[C@H]2[C@@H]([C@H](CC(=C2C(=O)O[C@]1(C)C(Cl)Cl)O)O)O)N.Cl |
| Canonical SMILES | CC(C(=O)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of bactobolin hydrochloride comprises a hexahydro-1H-2-oxa-1-naphthalenone scaffold substituted with hydroxyl, dichloromethyl, and alanylamino groups (Figure 1). Absolute configuration studies assign stereocenters as 3S, 4R, 4aR, 5R, and 6R . The enol lactone moiety, a rare feature among ribosomal-targeting antibiotics, facilitates membrane permeability by mimicking peptide transporters .
Table 1: Key physicochemical properties of bactobolin hydrochloride
| Property | Value |
|---|---|
| Molecular formula | CHClNO |
| Molecular weight | 383.2 g/mol |
| Solubility | Polar organic solvents |
| pKa | 4.2 (enol lactone), 8.9 (amine) |
| UV absorbance (λ) | 278 nm |
Stereochemical Considerations
Nuclear Overhauser effect (NOE) experiments and circular dichroism (CD) spectroscopy confirm the 1,3-diaxial arrangement of protons at positions 4a-H, 6-H, and 3-CH . This spatial configuration optimizes intramolecular hydrogen bonding between the C5 hydroxyl and the enol lactone carbonyl, enhancing ribosomal binding affinity .
Biosynthesis and Genetic Regulation
The bta Gene Cluster
In Burkholderia thailandensis, a 44-kb bta cluster coordinates bactobolin production through a hybrid NRPS-PKS system (Figure 2A) . This cluster includes:
-
Regulatory genes (btaR2, btaI2): Quorum-sensing components responsive to acyl-homoserine lactones
-
OH-Cl-Val biosynthesis: Enzymes for dichlorination and hydroxylation of valine precursors
-
Modular assembly line: BtaK-BtaS synthesize the C6 polyketide backbone
-
Tailoring enzymes: Oxygenases and acetyltransferases generate structural variants
Key Biosynthetic Steps
-
Chlorinated amino acid formation: BtaD introduces dichlorine atoms to valine via radical SAM chemistry .
-
Polyketide elongation: A type I PKS module catalyzes six malonyl-CoA extensions, forming the lactone ring .
-
Peptide coupling: NRPS domains incorporate OH-Cl-Val and alanine residues through thioesterification .
-
Post-assembly modifications: BtaQ acetylates the N-terminus, while BtaJ hydrolyzes intermediates to yield four congeners (bactobolins A–D) .
Table 2: Bactobolin variants and their structural differences
| Variant | C5 Hydroxylation | N-Terminal Acetylation |
|---|---|---|
| A | Yes | No |
| B | Yes | Yes |
| C | No | No |
| D | No | Yes |
Mechanisms of Biological Action
Ribosomal Targeting
Bactobolin hydrochloride binds the 70S ribosome’s A-site, inducing conformational changes that:
Cryo-EM studies reveal that the dichloromethyl group inserts into a hydrophobic pocket near nucleotide C2452 of the 23S rRNA, explaining its 21-fold greater potency over actinobolin .
Anticancer Activity
In L-1210 murine leukemia models, bactobolin hydrochloride prolongs survival by 240% at 1 mg/kg/day . Mechanistically, it:
-
Activates caspase-3/7 via mitochondrial cytochrome c release
-
Downregulates Bcl-2 expression by 60% while upregulating Bax 3.5-fold
Antimicrobial Efficacy and Resistance Profiles
Table 3: Minimum inhibitory concentrations (MICs) of bactobolin variants
| Pathogen | Bactobolin A (μg/mL) | Bactobolin B (μg/mL) | Bactobolin C (μg/mL) |
|---|---|---|---|
| MRSA (COL strain) | 0.78 | 0.29 | 6.25 |
| V. parahemolyticus | 0.20 | 0.20 | 1.56 |
| B. subtilis 3610 | 1.56 | 0.39 | 12.5 |
| E. coli ATCC25922 | 6.25 | 1.56 | 25 |
Resistance mechanisms remain rare due to:
-
Target specificity: Ribosomal mutations at A2451 confer only 4-fold resistance
-
Efflux avoidance: The enol lactone prevents recognition by AcrAB-TolC pumps
-
Enzymatic inactivation: No known modifying enzymes in clinical isolates
Comparative Analysis with Related Antibiotics
Table 4: Bactobolin vs. structurally similar antimicrobials
| Compound | Target Site | MIC vs. MRSA (μg/mL) | Cytotoxicity (IC) |
|---|---|---|---|
| Bactobolin A | 70S ribosome A-site | 0.78 | 12 nM (HeLa cells) |
| Actinobolin | 70S ribosome A-site | 16.4 | 450 nM |
| Linezolid | 50S subunit | 4.0 | >100 μM |
| Omadacycline | 30S subunit | 0.5 | 8.3 μM |
Bactobolin’s combination of ribosomal distortion and immunomodulation (IL-6 suppression by 85% at 10 nM) provides a unique dual mechanism absent in comparators.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume